2,4-difluoro-5-iodopyrimidine
Overview
Description
2,4-difluoro-5-iodopyrimidine is a useful research compound. Its molecular formula is C4HF2IN2 and its molecular weight is 241.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Conformation Studies
- 2,4-dihydroxy-5-iodopyrimidine, closely related to 2,4-difluoro-5-iodopyrimidine, has been studied for its geometric parameters and molecular structure. The asymmetric unit of this compound forms a non-planar molecule in a slightly distorted boat conformation, which is useful in understanding the crystal structure of such compounds (Portalone, 2008).
2. Chemical Synthesis and Modification
- The synthesis of this compound derivatives involves methods like iodination of dialkoxy pyrimidines and uracil bases. These methods are crucial for producing various iodopyrimidines, which serve as key intermediates in synthesizing numerous compounds (Das & Kundu, 1988).
- Another study involves the synthesis of 5-amino-4-iodopyrimidine, an intermediate useful for carbon-nitrogen and carbon-carbon bond formations (Latli et al., 2008).
3. Crystallography and Drug Synthesis
- Research on the crystal structure of derivatives of this compound has been conducted, with potential applications in anti-tumor and anti-viral drugs. These studies contribute to the field of medicinal chemistry and drug design (Li, Xiao, & Yang, 2014).
4. Catalysis and Organic Synthesis
- This compound is also relevant in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the efficient synthesis of various substituted pyrimidine compounds (Goodby et al., 1996).
5. Fluorination Studies in Organic Chemistry
- Studies on the fluorination of related pyrimidines to form compounds like 2,4-difluoro-5-chloro-6-methylpyrimidine provide insights into the kinetics and mechanisms of such reactions, which are crucial in organic synthesis (Wei et al., 1987).
Properties
IUPAC Name |
2,4-difluoro-5-iodopyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUFHOCJSYPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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